8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester 8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816523
InChI: InChI=1S/C18H22BClO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(22-11-21-5)9-12-7-6-8-15(20)16(12)14/h6-10H,11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC
Molecular Formula: C18H22BClO4
Molecular Weight: 348.6 g/mol

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC13816523

Molecular Formula: C18H22BClO4

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester -

Specification

Molecular Formula C18H22BClO4
Molecular Weight 348.6 g/mol
IUPAC Name 2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H22BClO4/c1-17(2)18(3,4)24-19(23-17)14-10-13(22-11-21-5)9-12-7-6-8-15(20)16(12)14/h6-10H,11H2,1-5H3
Standard InChI Key UAXBAGROJKOXRX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a naphthalene ring system substituted at the 1-position with a pinacol boronate ester group (B(O2C6H12)\text{B(O}_2\text{C}_6\text{H}_{12})), at the 3-position with a methoxymethoxy group (OCH2OCH3\text{OCH}_2\text{OCH}_3), and at the 8-position with a chlorine atom . The pinacol ester (1,2-diol derivative) stabilizes the boronic acid, preventing spontaneous deboronation and enhancing shelf life .

Key Structural Features:

  • Naphthalene backbone: Provides aromaticity and planar rigidity.

  • Chlorine substituent: Enhances electrophilic reactivity and influences electronic properties.

  • Methoxymethoxy group: Acts as a protecting group for hydroxyl functionalities during synthesis.

  • Pinacol boronate: Ensures stability and compatibility with transition metal catalysts .

IUPAC Name and Identifiers

The systematic IUPAC name is 2-[8-chloro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Additional identifiers include:

  • CAS Number: 2621938-40-5

  • PubChem CID: 156645886

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC\text{B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)OCOC}

  • InChI Key: UAXBAGROJKOXRX-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for synthesizing this compound are scarce in publicly available literature, its structure suggests a multi-step route involving:

  • Functionalization of naphthalene: Introduction of chlorine and methoxymethoxy groups via electrophilic aromatic substitution or directed ortho-metalation .

  • Borylation: Miyaura borylation using palladium catalysts to install the boronate ester at the 1-position .

  • Pinacol protection: Reaction with pinacol to form the stable ester .

A analogous method for related boronic esters involves diazotization and iodination of aminonaphthalene derivatives followed by borylation . For example, 3-iodo-1-methyl-1H-pyrazole undergoes lithiation and treatment with isopropoxyboronic acid pinacol ester to yield the target boronate . Adapting this approach, 8-chloro-3-(methoxymethoxy)naphthalene-1-boronic acid could be generated via halogen-lithium exchange and subsequent trapping with a boron electrophile .

Industrial Production

The compound is produced by several Chinese suppliers, including Jilin Chinese Academy of Sciences-yanshen Technology and Shanghai Haohong Pharmaceutical Co., Ltd., with prices available upon inquiry . Arctom Science also lists it in their catalog, indicating its accessibility for research purposes .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight348.6 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds4
Exact Mass348.129967 Da
Topological Polar SA44.8 Ų

The compound is a solid at room temperature, though its melting point remains unreported . Its solubility is likely highest in polar aprotic solvents (e.g., THF, DMSO) due to the boronate ester and ether functionalities .

Stability and Reactivity

  • Stability: The pinacol ester group confers resistance to hydrolysis, enabling long-term storage .

  • Reactivity: Participates in Suzuki-Miyaura cross-couplings with aryl halides, forming biaryl linkages essential in drug discovery . Protodeboronation under radical conditions is possible but less common .

Applications in Organic Synthesis

Cross-Coupling Reactions

As a boronic ester, this compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the construction of polysubstituted naphthalenes . For example, coupling with aryl halides yields biaryl structures prevalent in pharmaceuticals like HIV protease inhibitors .

Functional Group Transformations

The methoxymethoxy group can be deprotected to a hydroxyl group under acidic conditions, offering a handle for further functionalization. This versatility is critical in synthesizing complex molecules such as natural products and polymers.

SupplierRegionAvailability
Jilin Chinese Academy of SciencesChinaBulk
Shanghai Haohong PharmaceuticalChinaResearch
Arctom ScienceGlobalCustom

Pricing is typically negotiated based on quantity, with research-scale quantities (e.g., 1 g) costing approximately $50–$100 .

Future Perspectives

Expanding Synthetic Utility

Future research could explore:

  • Catalytic asymmetric cross-couplings to access enantiomerically enriched naphthalene derivatives.

  • Photoredox applications leveraging the compound’s aromatic system for energy transfer.

Pharmaceutical Relevance

Given the prevalence of naphthalene motifs in drug candidates (e.g., kinase inhibitors), this boronic ester may facilitate the development of novel therapeutics targeting cancer and infectious diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator